molecular formula C6H6N2O3 B1418217 (6-Hydroxypyrimidin-4-yl)acetic acid CAS No. 1119449-91-0

(6-Hydroxypyrimidin-4-yl)acetic acid

Cat. No. B1418217
M. Wt: 154.12 g/mol
InChI Key: UGBYCXPPXHBCTD-UHFFFAOYSA-N
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Description

“(6-Hydroxypyrimidin-4-yl)acetic acid” is a diazine compound used for biochemical research . It has a CAS Number of 1119449-91-0 . The molecular weight is 154.13 and the molecular formula is C6H6N2O3 .


Molecular Structure Analysis

The molecular structure of “(6-Hydroxypyrimidin-4-yl)acetic acid” is represented by the formula C6H6N2O3 . The average mass is 154.123 Da and the monoisotopic mass is 154.037842 Da .


Physical And Chemical Properties Analysis

“(6-Hydroxypyrimidin-4-yl)acetic acid” is a solid substance that should be stored at room temperature . The molecular weight is 154.13 and the molecular formula is C6H6N2O3 .

Scientific Research Applications

    Biochemical Research

    • Summary : (6-Hydroxypyrimidin-4-yl)acetic acid is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms.

    Pharmacological Applications

    • Summary : Diazines, including pyrimidines, are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Results : Numerous studies have shown that a large number of pyrimidines exhibit potent pharmacological effects .

    Anti-Inflammatory Applications

    • Summary : Pyrimidines, including (6-Hydroxypyrimidin-4-yl)acetic acid, have been studied for their anti-inflammatory effects . Inflammation is a normal response of the body to protect tissues against disease or infection. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
    • Methods : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

    Biochemical Research

    • Summary : (6-Hydroxypyrimidin-4-yl)acetic acid is a diazine compound used for biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms.
    • Methods : The specific methods of application or experimental procedures would depend on the particular research context. Typically, this compound would be used in a laboratory setting under controlled conditions .
    • Results : The outcomes of such research could potentially contribute to our understanding of biochemical processes, though specific results would depend on the particular experiment .

Future Directions

6-Hydroxypyrimidine-4 (3Н)-one derivatives, which include “(6-Hydroxypyrimidin-4-yl)acetic acid”, are considered promising syntones for the creation of new biologically active substances . They are being studied for their potential in the development of new therapies .

properties

IUPAC Name

2-(6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-1-4(2-6(10)11)7-3-8-5/h1,3H,2H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBYCXPPXHBCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649247
Record name (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Hydroxypyrimidin-4-yl)acetic acid

CAS RN

1119449-91-0
Record name (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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